

Physical and chemical properties of technical grade Pyrasulfotole

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Compound of Interest

Compound Name: *Pyrasulfotole*

Cat. No.: *B166964*

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An In-depth Technical Guide to the Physical and Chemical Properties of Technical Grade **Pyrasulfotole**

For Researchers, Scientists, and Drug Development Professionals

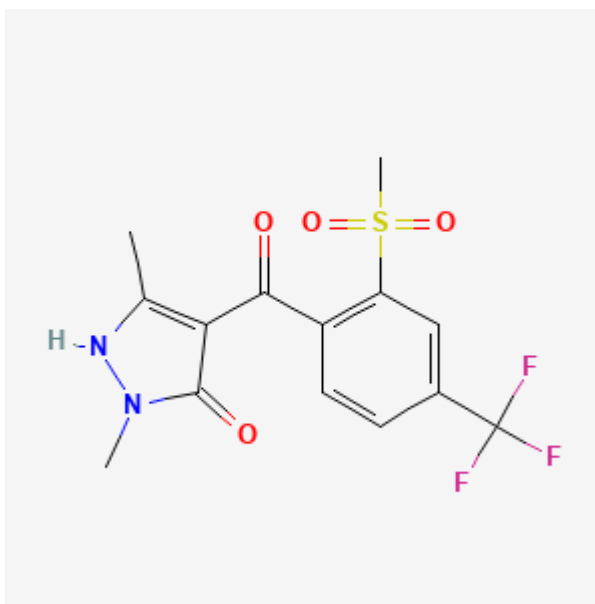
Introduction

Pyrasulfotole is a selective, post-emergence herbicide used to control a wide range of broadleaf weeds in cereal crops.^{[1][2][3]} It belongs to the pyrazolone class of herbicides and acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).^{[1][4]} This inhibition disrupts the biosynthesis of essential molecules in susceptible plants, leading to bleaching and eventual death. This technical guide provides a comprehensive overview of the physical and chemical properties of technical grade **pyrasulfotole**, detailed experimental protocols for their determination, and visualizations of key chemical pathways.

Chemical Identity

Property	Value
Common Name	Pyrasulfotole
IUPAC Name	(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone
CAS Registry Number	365400-11-9
Molecular Formula	C ₁₄ H ₁₃ F ₃ N ₂ O ₄ S
Molecular Weight	362.33 g/mol

Chemical Structure



Canonical SMILES	<chem>CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C</chem>
InChI Key	CZRVDACSCJKRFL-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of technical grade **pyrasulfotole** are summarized in the tables below. These properties are crucial for understanding its environmental fate, behavior, and for the development of effective formulations.

General Physical Properties

Property	Value	Source
Appearance	Beige powder	
Odor	No characteristic odor	
Melting Point	201 °C	
Boiling Point	514.95 °C (decomposes)	
Density	1.53 g/cm ³ at 20 °C	
Vapor Pressure	2.7 x 10 ⁻⁷ Pa at 20 °C	

Solubility

Solvent	Solubility (g/L at 20 °C)	Source
Water (pH 4)	4.2	
Water (pH 7)	69.1	
Water (pH 9)	49.0	
Ethanol	21.6	
n-Hexane	0.038	
Toluene	6.86	
Acetone	89.2	
Dichloromethane	120 - 150	
Ethyl Acetate	37.2	
Dimethyl Sulfoxide (DMSO)	>600	

Partition and Dissociation

Property	Value	Source
Log K _{ow} (n-octanol/water) at 23 °C (pH 4)	0.276	
Log K _{ow} (n-octanol/water) at 23 °C (pH 7)	-1.362	
Log K _{ow} (n-octanol/water) at 23 °C (pH 9)	-1.580	
Dissociation Constant (pKa)	4.2	

Experimental Protocols

The determination of the physical and chemical properties of **pyrasulfotole** follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the US Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

Melting Point/Melting Range

- Guideline: OECD Test Guideline 102.
- Principle: This guideline describes several methods for determining the melting point, including the capillary tube method, hot-stage apparatus, and differential scanning calorimetry (DSC). The choice of method depends on the nature of the substance. For a crystalline powder like **pyrasulfotole**, the capillary method or DSC is suitable.
- Methodology (Capillary Method):
 - A small, representative sample of dry **pyrasulfotole** is packed into a capillary tube.
 - The capillary tube is placed in a heated bath or a metal block of a melting point apparatus.
 - The temperature is raised at a controlled rate.
 - The temperatures at which the substance begins to melt and at which it is completely liquid are recorded as the melting range.

Boiling Point

- Guideline: OECD Test Guideline 103.
- Principle: This guideline provides methods such as ebulliometry, dynamic vapor pressure, and DSC to determine the boiling point. Since **pyrasulfotole** decomposes at its boiling point, the determination is typically performed under reduced pressure to avoid degradation.
- Methodology (Dynamic Vapor Pressure Method):
 - The vapor pressure of the substance is measured at various temperatures.
 - The boiling point at atmospheric pressure is determined by extrapolation of the vapor pressure-temperature curve to 101.325 kPa.

Vapor Pressure

- Guideline: OECD Test Guideline 104.
- Principle: This guideline details several methods for vapor pressure determination, including the dynamic method, static method, and gas saturation method. The choice depends on the expected vapor pressure range.
- Methodology (Gas Saturation Method):
 - A stream of an inert gas is passed through or over a sample of **pyrasulfotole** at a constant temperature.
 - The gas becomes saturated with the vapor of the substance.
 - The amount of substance transported by the gas is determined by trapping and subsequent analysis.
 - The vapor pressure is calculated from the volume of gas and the mass of the transported substance.

Water Solubility

- Guideline: OECD Test Guideline 105.

- Principle: This guideline describes the flask method and the column elution method for determining water solubility. The flask method is suitable for substances with solubility greater than 10 mg/L.
- Methodology (Flask Method):
 - An excess amount of **pyrasulfotole** is added to a flask containing purified water.
 - The flask is agitated at a constant temperature until equilibrium is reached.
 - The solution is then centrifuged or filtered to remove undissolved particles.
 - The concentration of **pyrasulfotole** in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC).
 - The procedure is repeated at different pH values to determine the pH-dependent solubility.

n-Octanol/Water Partition Coefficient (K_{ow})

- Guideline: OECD Test Guideline 107 (Shake Flask Method) or OECD Test Guideline 117 (HPLC Method).
- Principle: The shake flask method directly measures the distribution of the substance between n-octanol and water. The HPLC method estimates the K_{ow} based on the retention time on a reverse-phase HPLC column.
- Methodology (Shake Flask Method):
 - A solution of **pyrasulfotole** in either n-octanol or water is prepared.
 - The solution is placed in a vessel with the other immiscible solvent (water or n-octanol, respectively).
 - The vessel is shaken until equilibrium is reached.
 - The phases are separated by centrifugation.
 - The concentration of **pyrasulfotole** in both the n-octanol and water phases is determined.

- The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. This is repeated at different pH values for ionizable substances like **pyrasulfotole**.

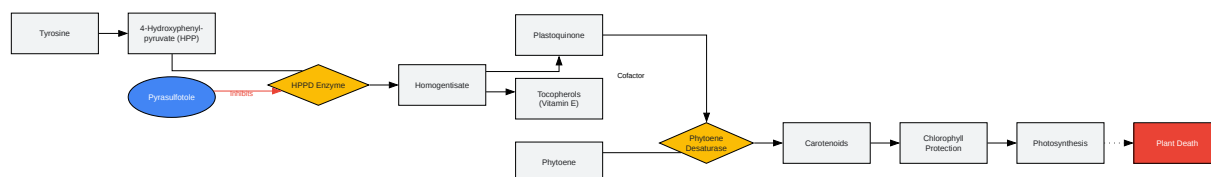
Hydrolysis as a Function of pH

- Guideline: OECD Test Guideline 111.
- Principle: This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.
- Methodology:
 - A solution of **pyrasulfotole** is prepared in sterile aqueous buffer solutions at pH 4, 7, and 9.
 - The solutions are incubated in the dark at a constant temperature.
 - Samples are taken at various time intervals.
 - The concentration of **pyrasulfotole** and any major degradation products are determined by a suitable analytical method.
 - The rate of hydrolysis and the half-life are calculated for each pH.

Chemical Pathways and Mechanisms

Mechanism of Action: HPPD Inhibition

Pyrasulfotole's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is critical in the plant's tyrosine catabolism pathway, which leads to the formation of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. By inhibiting HPPD, **pyrasulfotole** disrupts this pathway, leading to a lack of carotenoids. Carotenoids protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, causing the characteristic bleaching symptoms in new plant tissues and ultimately leading to plant death.

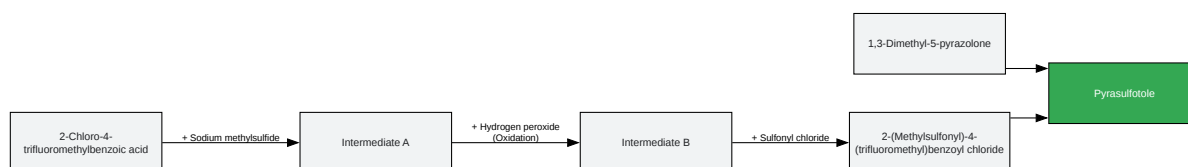


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Caption: Mechanism of action of **Pyrasulfotole** via HPPD inhibition.

Synthesis Pathway

Technical grade **pyrasulfotole** can be synthesized through a multi-step process. A general synthetic route involves the reaction of 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide, followed by oxidation and subsequent reaction with 1,3-dimethyl-5-pyrazolone.

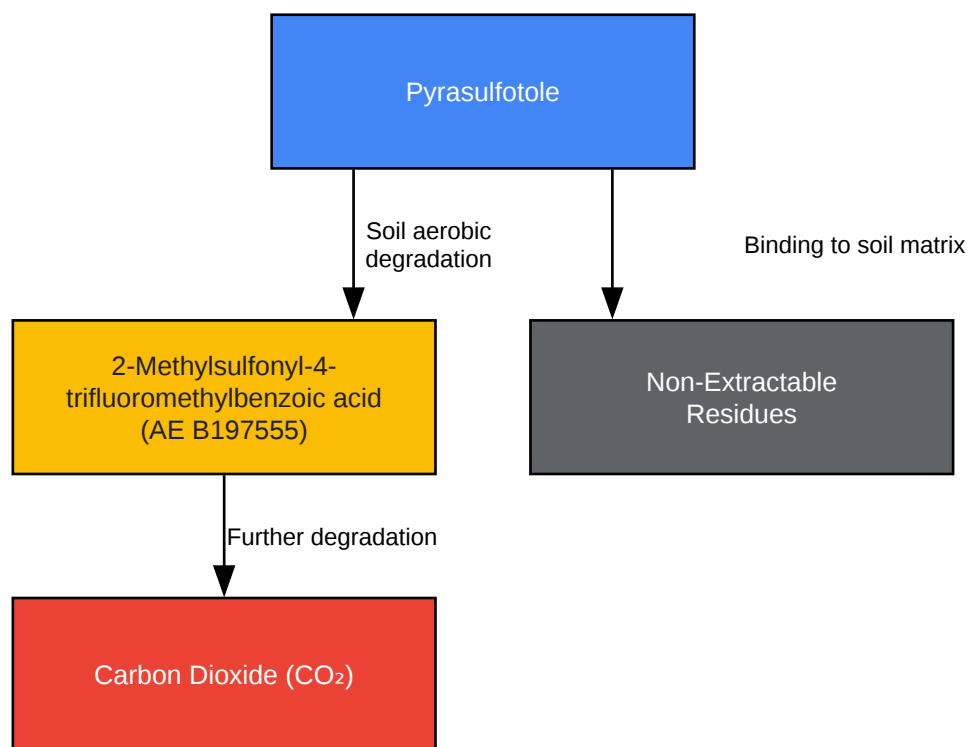


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Caption: Generalized synthesis pathway of **Pyrasulfotole**.

Environmental Fate: Degradation Pathway

In the environment, **pyrasulfotole** undergoes degradation. In soil, under aerobic conditions, a major degradation pathway involves the cleavage of the molecule, leading to the formation of 2-methylsulfonyl-4-trifluoromethylbenzoic acid as a primary metabolite. Further degradation to carbon dioxide and the formation of non-extractable residues also occurs.



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Caption: Simplified degradation pathway of **Pyrasulfotole** in soil.

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